2-(Methylamino)pyridine-3-methanol

Catalog No.
S723926
CAS No.
32399-12-5
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyridine-3-methanol

CAS Number

32399-12-5

Product Name

2-(Methylamino)pyridine-3-methanol

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=N1)CO

Canonical SMILES

CNC1=C(C=CC=N1)CO

Molecular Structure Analysis

The key feature of 2-(Methylamino)pyridine-3-methanol is the combination of a heterocyclic aromatic ring (pyridine) with a hydroxyl group (methanol) and an amine group (methylamine). The pyridine ring consists of five atoms, including two nitrogens. The methylamine group is attached to the second carbon atom (position 2) of the pyridine ring, while the methanol group is attached to the third carbon atom (position 3). This structure suggests potential for hydrogen bonding due to the presence of the OH group and the lone pairs on the nitrogens [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The pyridine ring might undergo nucleophilic substitution reactions, where the methylamine group acts as the leaving group. The exact reaction would depend on the nature of the nucleophile.
  • Condensation reactions: The amine group can participate in condensation reactions with other functional groups like aldehydes or ketones to form imines or enamines.
  • Oxidation: The alcohol group (methanol) can be oxidized to a ketone or carboxylic acid under suitable conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar (OH and NH2) and non-polar (aromatic ring) groups.
  • Solubility: Potentially soluble in water and polar organic solvents due to the presence of the OH and NH2 groups.
  • Melting point and boiling point: No data available, but they would depend on the overall molecular structure and intermolecular interactions.
Typical of amines and alcohols. Notable reactions include:

  • Reduction Reactions: The compound can be synthesized through reduction processes involving pyridine derivatives, where specific reagents such as boron hydrides and Lewis acids are employed to achieve high yields and purity .
  • Substitution Reactions: Due to the presence of the methylamino group, it can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.
  • Condensation Reactions: The hydroxymethyl group allows for potential condensation reactions, leading to the formation of ethers or esters when reacted with appropriate acids or alcohols.

Research indicates that 2-(Methylamino)pyridine-3-methanol exhibits various biological activities, particularly in the context of drug development. It has been studied for its potential as a pharmaceutical intermediate due to its ability to interact with biological targets effectively. Specific biological activities include:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Neuroactive Effects: Given its structural similarities to other neuroactive compounds, it may influence neurotransmitter systems, although more research is needed to clarify these effects.

The synthesis of 2-(Methylamino)pyridine-3-methanol can be achieved through several methods:

  • Reduction Method: A common approach involves reducing a precursor compound (Compound A) in an organic solvent using metallic boron hydrides and Lewis acids. The reaction typically occurs at elevated temperatures (70-80 °C) and yields high purity .
  • Direct Amination: Another method includes direct amination of pyridine derivatives using methylamine under controlled conditions.
  • Reflux Techniques: The synthesis can also be performed under reflux conditions to enhance yield and purity.

Interaction studies involving 2-(Methylamino)pyridine-3-methanol focus on its reactivity with biological systems and other chemical compounds:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.
  • Chemical Reactivity Tests: Studies assessing its reactivity with various electrophiles or nucleophiles help determine its utility in synthetic chemistry.

Several compounds share structural similarities with 2-(Methylamino)pyridine-3-methanol. Here are some noteworthy comparisons:

Compound NameStructure FeaturesUnique Characteristics
2-AminopyridineAmino group at the second positionKnown for its role in synthesizing agrochemicals
3-MethylaminopyridineMethylamino group at the third positionExhibits unique pharmacological properties
4-(Methylamino)pyridineMethylamino group at the fourth positionOften used as an intermediate in drug synthesis
2-(Dimethylamino)pyridineDimethylamino group at the second positionMore lipophilic, affecting its pharmacokinetics

Each of these compounds has unique properties that differentiate them from 2-(Methylamino)pyridine-3-methanol, particularly regarding their biological activity and synthetic utility.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32399-12-5

Wikipedia

2-(Methylamino)pyridine-3-methanol

Dates

Modify: 2023-08-15

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